molecular formula C9H6F6 B1390619 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene CAS No. 1099597-25-7

1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene

Cat. No.: B1390619
CAS No.: 1099597-25-7
M. Wt: 228.13 g/mol
InChI Key: UCPMMWYPBBXCLT-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene is a fluorinated aromatic compound characterized by the presence of both trifluoroethyl and trifluoromethyl groups attached to a benzene ring. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

    Substitution Reactions: Products include trifluoromethyl-substituted aromatic compounds.

    Oxidation: Formation of trifluoromethyl ketones.

    Reduction: Formation of trifluoroethyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene is primarily influenced by the electron-withdrawing effects of the trifluoromethyl groups. These groups enhance the compound’s reactivity towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

    Trifluoromethylbenzene: Contains a single trifluoromethyl group attached to the benzene ring.

    1-(Trifluoromethyl)-2-(trifluoromethyl)-benzene: Contains two trifluoromethyl groups attached to the benzene ring.

Uniqueness: 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene is unique due to the presence of both trifluoroethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPMMWYPBBXCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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